4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a fluorobenzyl group at the 5th position, and a methyl group at the 6th position of the pyrimidine ring. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsFor example, the synthesis may start with the reaction of 2-amino-4-chloro-6-methylpyrimidine with 2-fluorobenzyl bromide under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(2-fluorobenzyl)pyrimidine: Lacks the methyl group at the 6th position.
5-(2-Fluorobenzyl)-6-methylpyrimidin-2-amine: Lacks the chloro group at the 4th position.
4-Chloro-6-methylpyrimidin-2-amine: Lacks the fluorobenzyl group at the 5th position.
Uniqueness
The unique combination of the chloro, fluorobenzyl, and methyl groups in 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C12H11ClFN3 |
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Molecular Weight |
251.69 g/mol |
IUPAC Name |
4-chloro-5-[(2-fluorophenyl)methyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11ClFN3/c1-7-9(11(13)17-12(15)16-7)6-8-4-2-3-5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17) |
InChI Key |
PSEOAWOSOFILGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2F |
Origin of Product |
United States |
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